molecular formula C14H17N3O7S B14437797 2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate CAS No. 75274-24-7

2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate

Cat. No.: B14437797
CAS No.: 75274-24-7
M. Wt: 371.37 g/mol
InChI Key: MWHWQRXMYHIBSC-UHFFFAOYSA-N
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Description

2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate is a complex organic compound with a unique structure that includes pyrimidine, thioether, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the thioether linkage, and the esterification process. Common reagents used in these reactions include ethyl oxalyl chloride, ethylamine, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyrimidines.

Scientific Research Applications

2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-((Methoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl methyl ethanedioate
  • 2-((6-((Propoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl propyl ethanedioate

Uniqueness

2-((6-((Ethoxyoxoacetyl)amino)-4-pyrimidinyl)thio)ethyl ethyl ethanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

75274-24-7

Molecular Formula

C14H17N3O7S

Molecular Weight

371.37 g/mol

IUPAC Name

2-[1-[6-[(2-ethoxy-2-oxoacetyl)amino]pyrimidin-4-yl]sulfanylbutan-2-yloxy]-2-oxoacetic acid

InChI

InChI=1S/C14H17N3O7S/c1-3-8(24-14(22)12(19)20)6-25-10-5-9(15-7-16-10)17-11(18)13(21)23-4-2/h5,7-8H,3-4,6H2,1-2H3,(H,19,20)(H,15,16,17,18)

InChI Key

MWHWQRXMYHIBSC-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC1=NC=NC(=C1)NC(=O)C(=O)OCC)OC(=O)C(=O)O

Origin of Product

United States

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